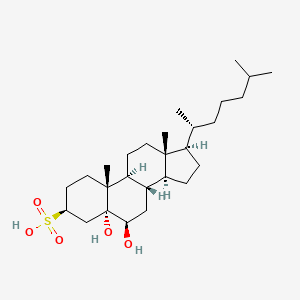

11|A-Hsd2-IN-1

Description

Overview of Glucocorticoid Hormones and Their Biological Significance

In humans, the primary glucocorticoid is cortisol. medchemexpress.eu These steroid hormones are essential for life and are involved in maintaining homeostasis. plos.org Their wide-ranging effects include the regulation of glucose metabolism, suppression of the immune response, and maintenance of cardiovascular function. medchemexpress.eumdpi.com The physiological and pharmacological actions of glucocorticoids are mediated through their binding to the glucocorticoid receptor (GR). medchemexpress.com

The glucocorticoid receptor is a ligand-activated transcription factor that, in its unbound state, resides primarily in the cytoplasm of the cell within a multiprotein complex. ahajournals.orgmdpi.com When a glucocorticoid hormone like cortisol enters the cell, it binds to the GR. ahajournals.org This binding event triggers a conformational change in the receptor, causing it to be released from the chaperone protein complex. mdpi.com The activated GR-hormone complex then translocates to the nucleus, where it can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) to either activate or repress gene transcription. medchemexpress.comahajournals.org This modulation of gene expression underlies the diverse cellular responses to glucocorticoids. medchemexpress.com The cellular response to glucocorticoids is highly variable and can be influenced by the cell type, its activation state, and the specific complement of GR isoforms present. plos.orgmedchemexpress.com

Pre-receptor Regulation of Glucocorticoid Action

The concept of pre-receptor regulation highlights that the biological activity of glucocorticoids is not solely determined by their concentration in the bloodstream but is also controlled by intracellular enzymes that can modify the hormone before it binds to its receptor. nih.govoup.comoup.com This localized control allows for tissue-specific modulation of glucocorticoid action. oup.com

Intracrine control is a key aspect of pre-receptor regulation, where the concentration of an active hormone within a cell is managed by the cell's own enzymatic machinery. ahajournals.org This allows for a highly autonomous regulation of hormone exposure, tailoring the cellular response to specific physiological needs. The enzymes responsible for this control, such as the 11β-hydroxysteroid dehydrogenases, can either generate active hormones from inactive precursors or inactivate potent hormones. ahajournals.org This mechanism is distinct from the classical endocrine model where hormones are produced in a gland, travel through the bloodstream, and act on distant target cells.

Identification and Functional Divergence of 11β-Hydroxysteroid Dehydrogenase Isozymes

Two primary isozymes of 11β-hydroxysteroid dehydrogenase (11β-HSD) have been identified, each with distinct functions and tissue distributions. These enzymes catalyze the interconversion of active cortisol and its inactive metabolite, cortisone (B1669442).

11β-HSD1 is widely expressed in key metabolic tissues, including the liver, adipose tissue, and the central nervous system. medchemexpress.eu In most tissues, it functions predominantly as a reductase, converting inactive cortisone back into active cortisol. medchemexpress.eu This enzymatic activity amplifies glucocorticoid action at the tissue level. Overactivity of 11β-HSD1 in adipose tissue has been linked to obesity and metabolic syndrome. medchemexpress.euoup.com Consequently, selective inhibitors of 11β-HSD1 are being investigated as potential therapeutic agents for these conditions. medchemexpress.eu

In contrast to 11β-HSD1, 11β-HSD2 is a high-affinity enzyme that exclusively catalyzes the inactivation of cortisol to cortisone. It is predominantly found in mineralocorticoid target tissues such as the kidneys, colon, and salivary glands. Its primary role in these tissues is to protect the non-selective mineralocorticoid receptor (MR) from being illicitly activated by cortisol, thereby allowing aldosterone (B195564) to bind and regulate sodium and water balance. mdpi.com A deficiency in 11β-HSD2 activity can lead to a condition known as apparent mineralocorticoid excess, which results in hypertension. mdpi.com The placenta also expresses high levels of 11β-HSD2 to protect the developing fetus from high levels of maternal glucocorticoids.

| Feature | 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) | 11β-Hydroxysteroid Dehydrogenase Type 2 (11β-HSD2) |

| Primary Function | Converts inactive cortisone to active cortisol (Reductase) medchemexpress.eu | Converts active cortisol to inactive cortisone (Dehydrogenase) |

| Cofactor | NADPH | NAD+ |

| Affinity for Cortisol | Lower | Higher |

| Primary Tissue Distribution | Liver, adipose tissue, central nervous system medchemexpress.eu | Kidneys, colon, salivary glands, placenta |

| Physiological Role | Amplifies local glucocorticoid action, involved in metabolism | Protects mineralocorticoid receptor from cortisol, regulates electrolyte balance mdpi.com |

Information Regarding the Chemical Compound “11β-HSD2-IN-1”

Following a comprehensive search of publicly available scientific literature, there is a significant lack of detailed, peer-reviewed research specifically on the chemical compound designated as “11β-HSD2-IN-1”. The information that is available primarily originates from the websites of commercial chemical suppliers, which were explicitly excluded as sources for this article.

These commercial sources describe "11β-HSD2-IN-1" (also referred to as compound CDSN) as a potent inhibitor of the 11β-HSD2 enzyme. They make claims about its ability to inhibit the metabolism of certain steroids and affect cell proliferation. However, without validation from independent, peer-reviewed scientific studies, these claims cannot be substantiated to the level of scientific accuracy required for this article.

Due to the strict focus of this article solely on "11β-HSD2-IN-1" and the absence of requisite scientific data in the public domain, it is not possible to generate the thorough and informative content for the subsequent sections of the proposed outline. The creation of such content would necessitate relying on the excluded commercial sources or engaging in speculation, both of which would violate the core tenets of scientific accuracy and the specific instructions provided.

Therefore, while the introductory framework of glucocorticoid metabolism and the roles of the 11β-HSD enzymes have been established based on robust scientific evidence, the specific subject of "11β-HSD2-IN-1" remains, from a scientific standpoint, largely uncharacterized in the accessible literature.

Structure

3D Structure

Properties

Molecular Formula |

C27H48O5S |

|---|---|

Molecular Weight |

484.7 g/mol |

IUPAC Name |

(3S,5R,6R,8S,9S,10R,13R,14S,17R)-5,6-dihydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3-sulfonic acid |

InChI |

InChI=1S/C27H48O5S/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24(28)27(29)16-19(33(30,31)32)11-14-26(27,5)23(20)12-13-25(21,22)4/h17-24,28-29H,6-16H2,1-5H3,(H,30,31,32)/t18-,19+,20+,21-,22+,23+,24-,25-,26-,27+/m1/s1 |

InChI Key |

WFUSDAHGNKNCKO-RUXQDQFYSA-N |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@]4([C@@]3(CC[C@@H](C4)S(=O)(=O)O)C)O)O)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)S(=O)(=O)O)C)O)O)C |

Origin of Product |

United States |

Enzymatic and Molecular Biology of 11β Hydroxysteroid Dehydrogenase Type 2 11β Hsd2

Structural Basis of 11β-HSD2 Activity

The function of 11β-HSD2 is intrinsically linked to its three-dimensional structure, which dictates its catalytic activity, cofactor dependency, and substrate specificity.

Protein Structure and Domain Organization

11β-HSD2 is a 405-amino acid protein with a predicted molecular mass of approximately 42 kDa. physiology.orgoup.com It belongs to the short-chain dehydrogenase/reductase (SDR) superfamily of enzymes. physiology.orgoup.com Members of this family, despite low pairwise sequence identity, share a common structural fold characterized by a combination of α-helices and β-sheets. oup.com Like other SDRs, 11β-HSD2 is a membrane-bound protein, localized to the endoplasmic reticulum, with its catalytic domain oriented towards the cytoplasm. jci.org The protein is believed to exist and function as a dimer. physiology.orgbham.ac.uk

Cofactor Requirements and Binding (NAD+-dependency)

A defining characteristic of 11β-HSD2 is its strict dependence on nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a cofactor for its dehydrogenase activity. bioscientifica.comresearchgate.netoup.com This is in contrast to the type 1 isozyme (11β-HSD1), which preferentially utilizes NADP(H). researchgate.netatsjournals.org The preference for NAD+ is a key determinant of 11β-HSD2's unidirectional catalytic activity in vivo. oup.com The N-terminal region of 11β-HSD2 contains a conserved Rossmann-fold (from approximately threonine 88 to glycine (B1666218) 95), which is the classical binding site for the NAD+ cofactor. nih.govuniprot.org Structural modeling suggests that specific residues, such as glutamic acid 115, play a crucial role in conferring this NAD+ preference through steric and coulombic repulsion of the 2'-phosphate group of NADP+. physiology.org

Active Site Characteristics and Substrate Recognition

The active site of 11β-HSD2 is where the catalytic conversion of glucocorticoids occurs. A highly conserved Tyr-[Xaa]3-Lys motif, a hallmark of the SDR family, is present in the active site of human 11β-HSD2 (tyrosine 232 to lysine (B10760008) 236). nih.gov Within this motif, a tyrosine residue (Tyr232) is thought to act as the catalytic acid, protonating the 11-keto group of the substrate, while a lysine residue (Lys236) helps to lower the pKa of the tyrosine's hydroxyl group. nih.gov Interactions with other residues, such as serine 170 and tyrosine 183, are believed to stabilize the substrate within the active site. nih.gov The enzyme exhibits high affinity for its physiological substrates. bioscientifica.com

Enzymatic Reaction Mechanism of 11β-HSD2

The enzymatic function of 11β-HSD2 is characterized by its highly efficient and specific unidirectional catalysis.

Unidirectional Dehydrogenase Activity (Cortisol to Cortisone (B1669442) Conversion)

In vivo, 11β-HSD2 functions almost exclusively as a dehydrogenase, catalyzing the oxidation of the 11β-hydroxyl group of glucocorticoids to an 11-keto group. bioscientifica.comresearchgate.netnih.gov This unidirectional activity is critical for its physiological role in inactivating cortisol to cortisone. researchgate.netnih.gov This process effectively prevents cortisol from binding to and activating the mineralocorticoid receptor in aldosterone-sensitive tissues. physiology.orgresearchgate.net The NAD+-dependent nature of the reaction is a key factor driving this unidirectionality. oup.com

Substrate Specificity for 11β-HSD2

11β-HSD2 demonstrates a high degree of specificity for its substrates. It efficiently metabolizes endogenous glucocorticoids like cortisol and corticosterone (B1669441). bioscientifica.comnih.gov The enzyme shows a significantly higher affinity for corticosterone compared to cortisol. nih.gov Studies with the cloned human enzyme have reported Michaelis constant (Km) values of approximately 5.1 nM for corticosterone and 61 nM for cortisol. nih.gov Besides its primary substrates, 11β-HSD2 can also metabolize other steroids, including 11β-hydroxyandrostenedione and 11β-hydroxytestosterone. uniprot.org Interestingly, the synthetic glucocorticoid dexamethasone (B1670325) can be converted to 11-dehydrodexamethasone (B8821062) by 11β-HSD2, a reaction not catalyzed by 11β-HSD1. nih.gov

Genetic and Transcriptional Regulation of HSD11B2 Gene Expression

The expression of the HSD11B2 gene, which encodes the 11β-HSD2 enzyme, is a tightly controlled process involving genetic and transcriptional elements, as well as hormonal and environmental signals.

Gene Locus and Transcriptional Control Elements

The human HSD11B2 gene is situated on chromosome 16 at band q22.1. wikipedia.orgatlasgeneticsoncology.orgthegencc.org Its promoter region contains several CpG islands, which are significant for epigenetic regulation. nih.govjci.orgnih.gov The expression of this gene is governed by a complex interplay of transcription factors that bind to specific sites on its promoter.

Key transcription factors that have been identified to regulate HSD11B2 transcription include:

Sp1 (Specificity protein 1): This factor interacts with the HSD11B2 promoter, and its binding can be influenced by DNA methylation. jci.orgnih.gov

Nuclear Factor 1 (NF1): Identified as a potent stimulator of HSD11B2 transcription. The binding of NF1 is sensitive to the methylation status of CpG sites within its recognition sequence. jci.orgnih.gov

CCAAT/enhancer-binding proteins (C/EBPs): The HSD11B2 promoter has putative binding sites for C/EBP family members. plos.org Specifically, C/EBP beta isoforms (LAP and LIP) have been shown to regulate HSD11B2 gene expression. plos.org

GLI Family Zinc Finger 2 (GLI2): This transcription factor, part of the Hedgehog (HH) signaling pathway, directly binds to the HSD11B2 promoter to activate its transcription. oup.com

Other identified transcription factors that have binding sites in the HSD11B2 promoter include C/EBPalpha, CUTL1, HNF-4alpha1, HNF-4alpha2, Olf-1, and SRY. genecards.org

The methylation of CpG islands in the promoter and exon 1 of HSD11B2 is a crucial epigenetic mechanism for controlling its expression. jci.orgnih.gov Dense methylation is observed in tissues with low HSD11B2 expression, and demethylating agents have been shown to increase its transcription and activity. jci.orgnih.gov

Regulation by Hormonal and Environmental Factors

The transcription of the HSD11B2 gene is dynamically regulated by a variety of external and internal signals.

Hormonal Regulation:

Glucocorticoids: These steroid hormones can autoregulate HSD11B2 expression. In human placental trophoblasts, glucocorticoids have been shown to increase 11β-HSD2 activity and expression by enhancing the rate of gene transcription and increasing the stability of its mRNA. oup.com

Insulin (B600854): In colon cancer cell lines, insulin has been found to downregulate 11β-HSD2 activity at the transcriptional level in a time and dose-dependent manner. plos.org This effect is mediated through the upregulation of the inhibitory C/EBP beta isoform, LIP, and increased lactate (B86563) secretion. plos.org

Progesterone (B1679170): In the mouse uterus during early pregnancy, progesterone stimulates the expression of Hsd11b2, which is mediated by the Indian hedgehog (Ihh) signaling pathway. bioscientifica.com

Thyroid Hormones (T3): Thyroid hormones directly regulate the expression and activity of the 11β-HSD2 enzyme. endocrine-abstracts.org T3 has been shown to transactivate both the mouse and human HSD11B2 promoters. endocrine-abstracts.org

Cytokines: Pro-inflammatory cytokines such as TNF-α and IL-1β can decrease HSD11B2 mRNA levels and activity. nih.gov

Environmental Factors:

Prenatal Stress: Chronic maternal stress can lead to a significant decrease in placental HSD11B2 expression. nih.govplos.org This is associated with increased DNA methylation at specific CpG sites within the HSD11B2 promoter. plos.org

Socioeconomic Adversity: Prenatal socioeconomic hardship, including low maternal education and poverty, has been associated with lower placental HSD11B2 methylation, particularly in males. plos.org

Diet: Maternal diet can cause gene-specific epigenetic changes that may affect placental mRNA expression of HSD11B2. nih.gov

Cadmium: This heavy metal has been identified as a novel molecular target that can repress placental HSD11B2 activity. nih.gov

Table 1: Factors Regulating HSD11B2 Gene Expression

| Regulator | Effect on HSD11B2 Expression | Mechanism | Tissue/Model System | Citation |

|---|---|---|---|---|

| Glucocorticoids | Increase | Increased transcription rate and mRNA stability | Human placental trophoblasts | oup.com |

| Insulin | Decrease | Upregulation of inhibitory C/EBP beta (LIP), increased lactate | Colon cancer cell lines | plos.org |

| Progesterone | Increase | Mediated by the Ihh signaling pathway | Mouse uterus | bioscientifica.com |

| Thyroid Hormone (T3) | Increase | Direct transcriptional regulation | Human and mouse kidney cells | endocrine-abstracts.org |

| Pro-inflammatory Cytokines (TNF-α, IL-1β) | Decrease | Decreased mRNA levels and activity | In vitro | nih.gov |

| Chronic Prenatal Stress | Decrease | Increased DNA methylation of the promoter | Rat placenta | plos.org |

| Socioeconomic Adversity | Decrease in methylation | Epigenetic modification | Human placenta | plos.org |

| Cadmium | Decrease | Repression of activity | Placenta | nih.gov |

Post-Translational Modifications of 11β-HSD2 (e.g., SUMOylation)

Beyond transcriptional control, the activity of the 11β-HSD2 enzyme is also modulated by post-translational modifications. One such critical modification is SUMOylation. oup.comnih.govoup.com

SUMOylation is a reversible process where a Small Ubiquitin-like Modifier (SUMO) peptide is attached to a target protein. oup.com Analysis of the 11β-HSD2 protein sequence revealed a consensus site for SUMOylation. nih.govoup.com

Research has demonstrated that 11β-HSD2 is indeed SUMOylated at a specific lysine residue, K266. oup.comnih.govoup.com This modification plays a role in modulating the renal response to the mineralocorticoid aldosterone (B195564). frontiersin.org

To investigate the functional consequence of this modification, a non-SUMOylatable mutant of 11β-HSD2 (K266R) was created. This mutant exhibited slight changes in its enzymatic properties, with a marginally higher affinity for its substrate but a lower maximum reaction velocity (Vmax). oup.comnih.govoup.com Importantly, this mutation did not affect the protein's stability or its location within the cell. nih.govoup.com

Despite these minor changes in enzyme kinetics, the K266R mutant was unable to prevent the cortisol-induced nuclear translocation of the mineralocorticoid receptor (MR). oup.comnih.govoup.com This effect was also observed when the deconjugating enzyme, sentrin-specific protease 1, was co-expressed with the wild-type 11β-HSD2. oup.comnih.govoup.com Interestingly, while the MR's nuclear localization increased in the presence of the non-SUMOylatable 11β-HSD2, this did not lead to an increased transcriptional response to cortisol. oup.comnih.govoup.com

These findings suggest that the SUMOylation of 11β-HSD2 at lysine 266 is a key regulatory switch that modulates the nuclear translocation of the MR in response to cortisol, independent of its direct effects on the enzyme's catalytic activity for transactivation. oup.comnih.govoup.com

Physiological Roles of 11β Hydroxysteroid Dehydrogenase Type 2 11β Hsd2 in Homeostasis

Tissue-Specific Expression and Functional Implications of 11β-HSD2

The strategic expression of 11β-HSD2 in specific tissues is critical to its diverse physiological roles, extending from renal control of blood pressure to the protection of the developing fetus.

In the kidney, 11β-HSD2 is densely expressed in the aldosterone-sensitive distal nephron, which includes the distal convoluted tubules and the cortical and medullary collecting ducts. This localization is fundamental to its role in regulating sodium and potassium transport. By inactivating cortisol at these sites, 11β-HSD2 ensures that the mineralocorticoid receptors (MR) are exclusively activated by aldosterone (B195564). This aldosterone-MR signaling cascade is the primary mechanism for fine-tuning sodium reabsorption and potassium excretion, which is essential for maintaining electrolyte homeostasis and long-term blood pressure control.

A deficiency in renal 11β-HSD2 activity, whether genetic or acquired (e.g., through inhibition by compounds like glycyrrhetinic acid found in licorice), allows cortisol to overwhelm and activate the MR. This leads to dysregulated sodium retention, volume expansion, and hypertension. The expression of 11β-HSD2 is not uniform along the distal nephron; it is relatively weak in the early distal convoluted tubule and progressively increases along the connecting tubule and collecting duct, aligning with the primary sites of aldosterone-mediated sodium transport.

11β-HSD2 is also expressed in the components of the vascular wall, including endothelial and smooth muscle cells. Within this tissue, the enzyme plays a direct role in modulating vascular tone and health, independent of its renal functions. By locally inactivating glucocorticoids, vascular 11β-HSD2 prevents cortisol from binding to MR in the vasculature. Illicit MR activation in vascular smooth muscle cells by cortisol can increase vascular tone by upregulating the receptors for potent vasoconstrictors, such as angiotensin II.

Therefore, impaired vascular 11β-HSD2 activity can contribute to elevated blood pressure by increasing local cortisol concentrations, leading to enhanced vascular reactivity. Research has also linked deficient 11β-HSD2 activity in endothelial cells to endothelial dysfunction and the acceleration of atherosclerosis, highlighting its role in protecting vascular integrity.

The human placenta exhibits the highest levels of 11β-HSD2 expression in the body, where it serves a profoundly important protective function. The enzyme is localized to the syncytiotrophoblast, the primary interface between maternal and fetal circulation. During pregnancy, maternal circulating cortisol levels are significantly higher than those in the fetus. 11β-HSD2 forms a crucial enzymatic barrier that metabolizes the vast majority of maternal cortisol into inactive cortisone (B1669442) before it can cross the placenta and reach the fetus.

This barrier is vital for normal fetal development, as excessive exposure to active glucocorticoids in utero is associated with significant adverse outcomes, including intrauterine growth restriction and low birth weight. Furthermore, overexposure to glucocorticoids during critical developmental windows can program the fetus for an increased risk of developing cardiovascular, metabolic, and neurodevelopmental disorders in adult life. Conditions such as chronic maternal stress have been shown to reduce the expression and activity of placental 11β-HSD2, potentially compromising this protective barrier and increasing fetal vulnerability.

Table 2: Tissue-Specific Functions of 11β-HSD2

| Tissue | Specific Location | Primary Function | Consequence of Impaired Function |

|---|---|---|---|

| Kidney | Distal Nephron, Collecting Ducts | Confers aldosterone selectivity to the MR, enabling regulation of sodium/potassium balance. | Sodium retention, hypokalemia, hypertension (Apparent Mineralocorticoid Excess). |

| Vascular Wall | Endothelial and Smooth Muscle Cells | Prevents cortisol-mediated MR activation, regulating vascular tone and endothelial function. | Increased vascular tone, endothelial dysfunction, potential for hypertension. |

| Placenta | Syncytiotrophoblast | Acts as a barrier, inactivating maternal cortisol to protect the fetus from glucocorticoid overexposure. | Fetal growth restriction, low birth weight, "fetal programming" of adult diseases. |

Salivary Glands and Intestinal Tract

11β-HSD2 is prominently expressed in mineralocorticoid target tissues, including the salivary glands and the intestinal tract (colon). oup.comnih.govnih.gov In these tissues, the enzyme's primary function is to protect the mineralocorticoid receptor (MR) from being overwhelmed by glucocorticoids like cortisol. researchgate.net Although cortisol circulates at concentrations 100- to 1000-fold higher than aldosterone, both hormones have a similar affinity for the MR. researchgate.netnih.gov By rapidly converting cortisol to the inactive cortisone, 11β-HSD2 ensures that only aldosterone can bind to and activate the MR, thereby maintaining specificity for mineralocorticoid signaling, which is vital for sodium and water balance. oup.comresearchgate.net

In the salivary glands, this enzymatic activity is reflected in the conversion of cortisol to cortisone. researchgate.net This local metabolism is essential for preventing the inappropriate activation of mineralocorticoid pathways. Similarly, in the colon, 11β-HSD2 facilitates aldosterone-specific regulation of ion transport. nih.gov The expression of 11β-HSD2 in these epithelial tissues that mediate vectorial transport of ions and water underscores its critical role in electrolyte homeostasis. nih.gov

Testicular Function and Steroid Metabolism

Within the male reproductive tract, 11β-HSD2 is crucial for modulating steroid action and maintaining normal testicular function. nih.govoup.com The enzyme is expressed in the testis, where it protects cells from the potent effects of cortisol, particularly the growth-inhibiting and pro-apoptotic actions. wikipedia.orgwikipedia.orgnih.gov This protective role is especially important during embryonic development. wikipedia.orgwikipedia.org

Central Nervous System Presence and Regulatory Aspects

In the adult central nervous system (CNS), the expression of 11β-HSD2 is limited to very specific regions. ed.ac.uk A notable location is a distinct group of neurons within the nucleus of the solitary tract (NTS), which are involved in the regulation of salt appetite and blood pressure. endocrine-abstracts.orgahajournals.org In these neurons, 11β-HSD2 allows for the selective response to aldosterone by inactivating glucocorticoids, thereby preventing their binding to the mineralocorticoid receptor. endocrine-abstracts.org

However, the role of 11β-HSD2 in the CNS is more pronounced during development. nih.goved.ac.uk The enzyme is highly expressed in the fetal brain and placenta, where it is thought to shield the developing nervous system from excessive exposure to maternal glucocorticoids. ahajournals.orged.ac.ukfrontiersin.org Deficient feto-placental 11β-HSD2 activity has been linked to lifelong consequences, including anxiety and cardiometabolic disorders, which is consistent with the concept of early-life glucocorticoid programming. ahajournals.orged.ac.uk In contrast to its limited distribution in the adult brain, this widespread expression during fetal development underscores its critical role in neurodevelopment. ed.ac.uk

Involvement in Local Steroid Biosynthesis and Metabolism Beyond Glucocorticoids

Beyond its well-established role in glucocorticoid inactivation, 11β-HSD2 is also involved in the metabolism of other steroid molecules, including androgens and oxysterols.

Metabolism of Androgens (e.g., Testosterone (B1683101), Androstenedione)

11β-HSD2 can metabolize 11β-hydroxylated androgens. Specifically, it catalyzes the conversion of 11β-hydroxyandrostenedione (11OHA4) and 11β-hydroxytestosterone (11OHT) into their corresponding keto-steroids: 11-ketoandrostenedione (11KA4) and 11-ketotestosterone (B164220) (11KT), respectively. nih.govrupahealth.comresearchgate.net This metabolic step occurs in both the adrenal glands and peripheral tissues. rupahealth.com The introduction of a hydroxyl group at the C11 position of androstenedione (B190577) or testosterone creates substrates for 11β-HSD2. researchgate.net This activity indicates that 11β-HSD2 plays a role in the broader pathway of androgen metabolism, contributing to the pool of 11-oxygenated androgens which are increasingly recognized for their biological activity. rupahealth.com

| Substrate | Product | Enzyme Action |

|---|---|---|

| 11β-hydroxyandrostenedione (11OHA4) | 11-ketoandrostenedione (11KA4) | Oxidation |

| 11β-hydroxytestosterone (11OHT) | 11-ketotestosterone (11KT) | Oxidation |

Modulation of Other Steroid Metabolites (e.g., Cholestane-3β,5α,6β-triol)

The enzymatic activity of 11β-HSD2 extends to certain oxysterols, which are oxidized derivatives of cholesterol. One such reaction is the oxidation of cholestane-3β,5α,6β-triol to 6-oxo-cholestane-3β,5α-diol. nih.gov This particular metabolite has been referred to as an oncometabolite, suggesting its potential role in disease processes. nih.gov This finding reveals a novel, glucocorticoid-independent regulatory mechanism by 11β-HSDs, expanding the known functions of this enzyme family. nih.gov The ability of 11β-HSD2 to act on diverse steroid structures highlights its versatility as a modulator of local steroid concentrations.

| Substrate | Product | Enzyme Action |

|---|---|---|

| Cholestane-3β,5α,6β-triol | 6-oxo-cholestane-3β,5α-diol | Oxidation |

Following a comprehensive search for the chemical compound “11|A-Hsd2-IN-1” in relation to the provided outline, no information was found. The searches for this specific compound in the context of the pathophysiology of altered 11β-Hydroxysteroid Dehydrogenase Type 2 (11β-HSD2) activity, including its genetic deficiencies, acquired inhibition, and role in disease pathogenesis, did not yield any relevant results.

Therefore, it is not possible to generate the requested article focusing solely on “this compound” as no scientific data or research findings appear to be publicly available for this specific compound.

Pathophysiological Consequences of Altered 11β Hydroxysteroid Dehydrogenase Type 2 11β Hsd2 Activity

Role of 11β-HSD2 Dysfunction in Disease Pathogenesis

Hypertension Development

A primary and well-documented consequence of reduced or absent 11β-HSD2 activity is the development of hypertension oup.comnih.gov. This condition arises because the inability to inactivate cortisol allows it to bind to and activate MRs in mineralocorticoid-sensitive tissues, particularly the kidney uni.lunih.gov. This leads to a state of apparent mineralocorticoid excess (AME), a syndrome characterized by salt retention, hypokalemia (low potassium), suppressed plasma renin activity, and hypertension uni.lunih.govnih.gov. This hypertensive state can be congenital, as seen in the rare genetic disorder AME caused by mutations in the HSD11B2 gene, or acquired, for instance, through the consumption of licorice, which contains the 11β-HSD2 inhibitor glycyrrhetinic acid oup.comnih.gov. While severe loss of 11β-HSD2 activity leads to significant hypertension, more subtle deficiencies in its activity have also been implicated in subsets of patients with essential hypertension nih.gov.

The principal renal mechanism driving hypertension in states of 11β-HSD2 deficiency is enhanced sodium retention nih.govnih.gov. In the aldosterone-sensitive distal nephron, where 11β-HSD2 is highly expressed, its failure to convert cortisol to cortisone (B1669442) results in cortisol-mediated activation of the MR nih.govnih.gov. This inappropriate MR activation stimulates the epithelial sodium channel (ENaC), leading to increased reabsorption of sodium and water from the tubular fluid into the bloodstream uni.lunih.gov. The resulting volume expansion contributes directly to an increase in blood pressure uni.lu. This process also leads to increased potassium excretion, causing the characteristic hypokalemia seen in AME uni.lunih.gov. Studies in mice with a targeted disruption of the 11β-HSD2 gene have confirmed this pathophysiology, demonstrating severe hypertension and distal tubular pathology consistent with increased mineralocorticoid activity nih.gov.

Beyond its renal effects, altered 11β-HSD2 activity within the vasculature itself contributes to hypertension by increasing vascular tone oup.comahajournals.org. The enzyme is expressed in human vascular smooth muscle cells, where it locally modulates glucocorticoid levels ahajournals.orgnih.gov. Inhibition of vascular 11β-HSD2 enhances the effects of cortisol, which can then act as a mineralocorticoid, leading to increased vascular responsiveness to pressor hormones like catecholamines and angiotensin II oup.comahajournals.orgnih.gov. For example, research has shown that inhibiting 11β-HSD2 in cultured human vascular smooth muscle cells significantly enhances cortisol-induced increases in angiotensin II binding ahajournals.orgnih.gov. This suggests a mechanism for elevating blood pressure that is independent of renal sodium retention, linking impaired local cortisol metabolism directly to increased vascular resistance ahajournals.orgnih.gov.

Cardiovascular Disease Risk Factors

The consequences of altered 11β-HSD2 activity extend beyond hypertension to other cardiovascular disease risk factors. The hypertension caused by 11β-HSD2 deficiency is itself a major modifiable risk factor for cardiovascular and renal disease nih.gov. Furthermore, deficient 11β-HSD2 activity in the placenta is associated with lower birth weight, which in epidemiological studies is linked to a higher risk of adult hypertension and cardiometabolic disorders oup.comahajournals.org. Research also suggests that 11β-HSD2 deficiency can accelerate the development of atherosclerosis, a chronic inflammatory disease of the arteries nih.gov. This effect appears to be largely independent of systemic risk factors, reflecting a direct modulation of glucocorticoid action and inflammation within the vascular wall nih.gov. In mouse models, 11β-HSD2 deficiency promotes atherosclerosis, whereas antagonism of the MR can attenuate lesion development and inflammation nih.gov.

Potential Link to Cancer Progression (e.g., MCF-7 Cell Proliferation)

Emerging evidence suggests a role for 11β-HSD2 in cancer progression. Glucocorticoids typically have antiproliferative effects on various cell types. However, by inactivating cortisol, 11β-HSD2 can act as an enzymatic shield, impairing these antiproliferative effects and thereby promoting cell growth nih.gov. This has been demonstrated in MCF-7 breast cancer cells, which normally have very low 11β-HSD2 activity nih.gov. When these cells were engineered to overexpress 11β-HSD2, the antiproliferative effects of glucocorticoids were reversed, and total cell growth was significantly boosted nih.gov. This suggests that 11β-HSD2 expression in tumors could be a mechanism to escape the growth-inhibitory effects of endogenous glucocorticoids, indicating a potential therapeutic role for 11β-HSD2 inhibitors in certain cancers nih.govresearchgate.net.

| Level of 11β-HSD2 Overexpression | Effect on Antiproliferative Action of Glucocorticoids | Observed Increase in Cell Growth |

|---|---|---|

| Low (7-fold increase) | Partially Reversed | ~50% |

| High (718-fold increase) | Fully Reversed | ~120% |

Immune Response Modulation

The 11β-HSD2 enzyme is also involved in modulating immune responses, primarily by controlling local glucocorticoid concentrations. Glucocorticoids are potent anti-inflammatory and immunosuppressive agents nih.gov. The expression of 11β-HSD isozymes is often altered at sites of inflammation; pro-inflammatory cytokines like TNF-α and IL-1β tend to down-regulate 11β-HSD2 expression nih.govnih.gov. This down-regulation would lead to higher local concentrations of active cortisol, potentially representing a natural counter-regulatory mechanism to dampen inflammation. In chronic inflammatory conditions, 11β-HSD2 is expressed in immune cells such as macrophages and lymphocytes and may be critical for their survival karger.com. Therefore, altered 11β-HSD2 activity can disrupt the delicate balance of local glucocorticoid action, thereby influencing the progression and resolution of inflammatory and immune responses nih.govtandfonline.com.

Antiviral Effects

The role of 11β-HSD2 in viral infections is an area of growing interest. The connection is largely indirect and relates to the enzyme's control over local glucocorticoid levels. Some phytochemicals with known antiviral properties, such as those found in licorice, are potent inhibitors of 11β-HSD2 researchgate.net. The mechanism may involve the inhibition of 11β-HSD2, which increases the local concentration of cortisol, thereby enhancing its anti-inflammatory effects nih.govresearchgate.net. This could be beneficial in mitigating the severe inflammatory responses, such as acute respiratory distress syndrome (ARDS), associated with certain viral infections researchgate.net.

Developmental Programming of Disease Risk

Altered activity of 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) during fetal development has profound and lasting implications for disease susceptibility in later life. This phenomenon, known as developmental programming, occurs when exposure to an adverse intrauterine environment permanently alters the structure and function of developing organs, leading to an increased risk of chronic diseases in adulthood. nih.gov A critical factor in this process is the level of fetal exposure to glucocorticoids, which is tightly regulated by 11β-HSD2.

The enzyme 11β-HSD2 acts as a crucial barrier, protecting the developing fetus from excessive maternal glucocorticoids. nih.govnih.gov It is highly expressed in the placenta and key fetal tissues, where it catalyzes the rapid inactivation of active glucocorticoids (like cortisol) into their inert forms (like cortisone). nih.govoup.comwikipedia.org Inhibition or deficiency of 11β-HSD2 disrupts this protective barrier, leading to fetal overexposure to glucocorticoids. This overexposure is a key mechanism underlying the programming of various non-communicable diseases. nih.govoup.com

Research, primarily using animal models with genetic deletion of 11β-HSD2 or pharmacological inhibition, has elucidated the causal link between reduced feto-placental 11β-HSD2 activity and the development of adult pathologies.

Cardiometabolic Consequences

A substantial body of evidence links reduced 11β-HSD2 activity during gestation to an increased risk of cardiovascular and metabolic diseases in adulthood. Fetal glucocorticoid overexposure is strongly associated with low birth weight, a well-established marker for an adverse fetal environment, which in turn predicts a higher incidence of hypertension and metabolic syndrome later in life. nih.govkarger.com

Experimental studies have demonstrated that inhibiting 11β-HSD2 activity during pregnancy mimics the effects of a maternal low-protein diet, resulting in offspring with lower birth weights who subsequently develop hypertension. oup.com The mechanism is thought to involve permanent changes in the renin-angiotensin system and altered vascular reactivity.

| Study Focus | Model/Method | Key Findings on Cardiometabolic Programming | Reference |

| General Review | - | Down-regulation or genetic deficiency of placental 11β-HSD2 is associated with significant reductions in fetal growth, birth weight, and programmed hypertension and metabolic dysfunction in adulthood. | nih.gov |

| Maternal Nutrition | Rat model with maternal low protein (MLP) diet | The MLP diet inhibits placental 11β-HSD2 activity, leading to fetal overexposure to glucocorticoids, which programs hypertension in the offspring. | oup.com |

| Pharmacological Inhibition | Maternal treatment with 11β-HSD inhibitor carbenoxolone (B1668346) | Mimics the effects of the MLP diet, causing reduced birth weight and programmed hypertension and insulin (B600854) resistance in adult offspring. | oup.com |

| Genetic Deficiency | 11β-HSD2 knockout mice | Deficiency leads to low birth weight and programmed hypertension. | jneurosci.org |

Neuropsychiatric and Cognitive Consequences

Beyond cardiometabolic health, the developmental programming effects of altered 11β-HSD2 activity extend to brain function and behavior. The fetal brain, which also expresses high levels of 11β-HSD2, is particularly vulnerable to excessive glucocorticoid exposure during critical developmental windows. nih.govnih.gov

Studies using brain-specific knockouts of 11β-HSD2 have been instrumental in dissecting the specific roles of this enzyme in neurodevelopment. These models show that the absence of 11β-HSD2 solely in the developing brain, even with intact placental function, is sufficient to program long-term behavioral and cognitive deficits. karger.comnih.gov This highlights the importance of 11β-HSD2 within the fetus itself for healthy brain development. karger.com

Fetal glucocorticoid overexposure has been shown to program the hypothalamic-pituitary-adrenal (HPA) axis, the body's central stress response system, leading to altered stress reactivity and a predisposition to affective disorders. karger.com Furthermore, interactions between glucocorticoids and the developing serotonin system may be a crucial factor in the programming of these disorders. karger.com

| Study Focus | Model/Method | Key Findings on Neuropsychiatric & Cognitive Programming | Reference |

| Feto-placental Deficiency | Complete 11β-HSD2 knockout mice | Adult offspring exhibit increased anxiety- and depression-like behaviors. | karger.comjneurosci.org |

| Brain-Specific Deficiency | Brain-specific 11β-HSD2 knockout (HSD2BKO) mice | Adult offspring show depressive-like behavior and cognitive impairments, but not anxiety-like deficits. | nih.gov |

| Mechanistic Dissection | Comparison of complete vs. brain-specific knockout models | Demonstrates that depressive and cognitive phenotypes are programmed by loss of fetal brain 11β-HSD2, while anxiety may be programmed by other mechanisms, possibly related to placental function. | nih.gov |

| General Review | - | Fetal glucocorticoid overexposure programs the risk for neuropsychiatric disorders in adult life. | karger.comnih.gov |

Inhibitors of 11β Hydroxysteroid Dehydrogenase Type 2 11β Hsd2 : Research and Development

Rationale for 11β-HSD2 Inhibition as a Research Tool

The targeted inhibition of 11β-HSD2 in a research context offers a powerful method to investigate the nuanced roles of glucocorticoids and mineralocorticoids in specific tissues and signaling pathways.

By blocking 11β-HSD2, researchers can artificially elevate local cortisol concentrations in a tissue-specific manner, without altering systemic circulating levels. This allows for the precise examination of the consequences of localized glucocorticoid excess. For instance, in tissues that express both 11β-HSD2 and the mineralocorticoid receptor, such as the distal nephron of the kidney, inhibiting 11β-HSD2 leads to cortisol-mediated activation of the MR. helsinki.fi This mimics the pathophysiology of the syndrome of Apparent Mineralocorticoid Excess (AME), a genetic disorder where 11β-HSD2 is deficient, leading to hypertension and hypokalemia. uniprot.org Studying the effects of 11β-HSD2 inhibitors in animal models and cell cultures provides insights into the mechanisms underlying these conditions. Furthermore, the placenta expresses high levels of 11β-HSD2 to protect the fetus from high maternal glucocorticoid levels. wikipedia.org Inhibition of this enzyme is a research tool to understand the impact of prenatal glucocorticoid exposure on fetal development and the "programming" of adult diseases. wikipedia.orgnih.gov

The mineralocorticoid receptor has a similar affinity for both aldosterone (B195564) and cortisol. mdpi.com In tissues where 11β-HSD2 is present, it ensures that only aldosterone can effectively activate the MR. By inhibiting 11β-HSD2, researchers can investigate the downstream effects of MR activation by cortisol in these tissues. This is crucial for understanding the full spectrum of MR-mediated signaling, which extends beyond its classical role in sodium and water balance. For example, inappropriate MR activation in the heart and blood vessels is implicated in cardiovascular fibrosis and inflammation. frontiersin.org The use of 11β-HSD2 inhibitors allows for the study of these pathological processes in a controlled manner, helping to elucidate the specific contribution of MR activation by glucocorticoids to cardiovascular disease.

Classification of 11β-HSD2 Inhibitors

Inhibitors of 11β-HSD2 can be categorized based on their origin (endogenous or exogenous) and their specificity for the 11β-HSD2 isozyme over the related 11β-HSD1.

Endogenous Inhibitors: The body naturally produces substances that can inhibit 11β-HSD2 activity. These include certain bile acids and steroid metabolites. For example, derivatives of corticosterone (B1669441) and cortisol have been identified as potential endogenous regulators of 11β-HSD activity.

Exogenous Inhibitors: A variety of externally derived compounds are known to inhibit 11β-HSD2. The most well-known of these is glycyrrhetinic acid, a component of licorice. oup.com Its derivative, carbenoxolone (B1668346), is another widely studied non-selective inhibitor. oup.com Additionally, certain environmental chemicals and pharmaceuticals have been identified as inhibitors of 11β-HSD2, including some fungicides like itraconazole (B105839) and posaconazole (B62084), as well as substances such as gossypol (B191359) and phthalates. nih.govmdpi.com

A critical distinction among 11β-HSD2 inhibitors is their selectivity for the 11β-HSD2 isoenzyme versus 11β-HSD1. 11β-HSD1 primarily acts as a reductase, converting inactive cortisone (B1669442) back to active cortisol, thereby amplifying glucocorticoid action in tissues like the liver and adipose tissue. medchemexpress.com

Non-selective inhibitors , such as glycyrrhetinic acid and carbenoxolone, inhibit both 11β-HSD1 and 11β-HSD2. oup.comnih.gov This lack of specificity can complicate the interpretation of research findings, as the observed effects may be a composite of inhibiting both enzymes.

Selective inhibitors , on the other hand, show a much higher affinity for 11β-HSD2 than for 11β-HSD1. The development of such compounds is crucial for precisely dissecting the physiological and pathological roles of 11β-HSD2. mdpi.com A high degree of selectivity ensures that the observed biological effects can be confidently attributed to the inhibition of 11β-HSD2-mediated cortisol inactivation, without the confounding influence of altered cortisol regeneration by 11β-HSD1. researchgate.net

Focus on 11β-HSD2-IN-1: A Potent Investigative Compound

While the specific compound "11β-HSD2-IN-1" is not extensively documented in publicly available scientific literature, the nomenclature suggests it is part of a series of investigational inhibitors of 11β-HSD2. For the purpose of illustrating the properties and utility of a potent and selective 11β-HSD2 inhibitor as a research tool, this section will focus on a representative compound, WZ51, which has been described in the scientific literature.

WZ51 is a novel and potent inhibitor of 11β-HSD2. frontiersin.org It was developed as a derivative of curcumin (B1669340) and demonstrates strong inhibitory activity against 11β-HSD2. frontiersin.org

Table 1: Inhibitory Potency of WZ51

| Enzyme Target | IC₅₀ (nmol/L) |

|---|---|

| 11β-HSD2 | 49 |

IC₅₀ (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data in Table 1 highlights the high potency and selectivity of WZ51 for 11β-HSD2. Its IC₅₀ value of 49 nmol/L for 11β-HSD2 is significantly lower than its IC₅₀ for 11β-HSD1, indicating a high degree of selectivity. This makes WZ51 a valuable tool for investigating the specific roles of 11β-HSD2 in research models.

In a study investigating myocardial fibrosis, WZ51 was used to probe the role of 11β-HSD2 in this pathological process. The administration of WZ51 in a rat model of myocardial fibrosis was found to alleviate myocardial injury and inhibit the development of fibrosis. frontiersin.org These findings suggest that the inhibition of 11β-HSD2, and the subsequent increase in local cortisol levels to compete with aldosterone for the mineralocorticoid receptor, may be a protective mechanism in this context. frontiersin.org

The use of potent and selective investigative compounds like WZ51 is instrumental in advancing our understanding of the tissue-specific roles of 11β-HSD2 and its implications in health and disease.

Information on the chemical compound “11β-Hsd2-IN-1” is not available in the public domain.

Extensive searches of scientific literature and chemical databases did not yield any specific information regarding a compound designated “11β-Hsd2-IN-1”. This identifier does not appear to be a recognized name in published research concerning inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 2 (11β-HSD2).

Therefore, it is not possible to provide details on its specificity, potency, or reported biological effects as requested. The designation may be an internal, non-standard, or catalog-specific identifier.

General information on the research and development of 11β-HSD2 inhibitors is available. These inhibitors are studied for their potential to modulate glucocorticoid levels in specific tissues. Research in this area explores the effects of 11β-HSD2 inhibition on various biological processes, including steroid hormone biosynthesis, cancer cell proliferation, and immune and antiviral responses. However, no data can be specifically attributed to a compound named “11β-Hsd2-IN-1”.

Methodological Approaches in 11β Hsd2 Research and Inhibitor Evaluation

In Vitro Enzymatic Assays

Initial characterization of a potential 11β-HSD2 inhibitor like 11β-Hsd2-IN-1 typically begins with direct enzymatic assays. These assays utilize purified or recombinant 11β-HSD2 enzyme or lysates from cells overexpressing the enzyme to measure the inhibitor's effect on the conversion of cortisol to cortisone (B1669442).

Radiometric conversion assays are a classic and highly sensitive method for directly measuring 11β-HSD2 activity. pnas.orgoup.com The principle involves incubating the enzyme source with a radiolabeled substrate, typically [³H]cortisol, and then quantifying the formation of the radiolabeled product, [³H]cortisone.

The general procedure involves several key steps. First, the 11β-HSD2 enzyme, often from lysates of cells engineered to express the human enzyme, is incubated at 37°C in a buffered solution. oup.comnih.gov This mixture contains the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺), which is essential for the dehydrogenase activity of 11β-HSD2, and a precise concentration of [³H]cortisol. oup.comnih.gov To test an inhibitor like 11β-Hsd2-IN-1, various concentrations of the compound would be added to this reaction mixture.

Following the incubation period, the reaction is stopped, and the steroids (both the remaining [³H]cortisol substrate and the newly formed [³H]cortisone product) are extracted from the aqueous medium using an organic solvent like ethyl acetate (B1210297) or dichloromethane. pnas.orgplos.org The extracted steroids are then separated using thin-layer chromatography (TLC). pnas.orgplos.org The distinct spots corresponding to cortisol and cortisone are identified, and the radioactivity of each spot is measured using a scintillation counter. oup.comnih.gov The enzyme activity is calculated as the percentage of total radioactivity that has been converted from cortisol to cortisone. By plotting the conversion rate against a range of inhibitor concentrations, a dose-response curve can be generated to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of the inhibitor's potency.

Illustrative Data: The following table represents hypothetical data for the purpose of illustrating results from a radiometric conversion assay for an 11β-HSD2 inhibitor. No such public data exists for "11β-Hsd2-IN-1".

| Inhibitor Concentration (nM) | % Cortisol to Cortisone Conversion | % Inhibition |

| 0 (Control) | 45.0% | 0% |

| 1 | 40.5% | 10% |

| 10 | 31.5% | 30% |

| 50 | 22.5% | 50% |

| 100 | 13.5% | 70% |

| 500 | 4.5% | 90% |

| 1000 | 2.3% | 95% |

Liquid chromatography-tandem mass spectrometry (LC/MS/MS) offers a highly specific and sensitive non-radioactive alternative for quantifying steroid metabolites. oup.comnih.gov This technique is widely used to measure the concentrations of cortisol and cortisone in various biological samples, including the supernatant from cell-based assays.

In the context of evaluating an inhibitor like 11β-Hsd2-IN-1, cells expressing 11β-HSD2 would be incubated with a known concentration of non-radiolabeled cortisol in the presence of varying concentrations of the inhibitor. After the incubation period, the cell culture medium is collected. The steroids are then extracted, often using solid-phase extraction, to purify and concentrate them. oup.com The extract is subsequently injected into an LC/MS/MS system.

The liquid chromatography component separates the different steroids based on their physicochemical properties as they pass through a column. Following separation, the eluate enters the tandem mass spectrometer. The first mass spectrometer selects the parent ion of the steroid of interest (e.g., cortisol), which is then fragmented. The second mass spectrometer detects specific fragment ions, creating a unique "fingerprint" for each steroid that allows for highly specific quantification, even in complex mixtures. This method allows for the precise determination of the amounts of both cortisol and cortisone, enabling the calculation of the conversion ratio and, consequently, the inhibitory activity of the compound being tested. oup.com

Illustrative Data: The following table provides a hypothetical example of results obtained from an LC/MS/MS-based assay to determine the IC₅₀ of an 11β-HSD2 inhibitor. No such public data exists for "11β-Hsd2-IN-1".

| Inhibitor Concentration (nM) | Cortisol (ng/mL) | Cortisone (ng/mL) | Cortisone/Cortisol Ratio | % Inhibition |

| 0 (Control) | 55 | 45 | 0.82 | 0% |

| 10 | 65 | 35 | 0.54 | 34% |

| 50 | 78 | 22 | 0.28 | 66% |

| 100 | 88 | 12 | 0.14 | 83% |

| 250 | 95 | 5 | 0.05 | 94% |

Computational and In Silico Modeling

Computational methods are essential tools in drug discovery for identifying and optimizing inhibitors. researchgate.net These approaches allow for the analysis of structure-activity relationships, prediction of binding modes, and understanding the dynamic interactions between an inhibitor and its target enzyme. researchgate.netmdpi.com

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. jomardpublishing.comresearchgate.net In 11β-HSD2 research, docking simulations are frequently used to understand how potential inhibitors fit into the enzyme's active site. helsinki.fiajol.info Since a definitive crystal structure for 11β-HSD2 is not always available, researchers often use homology models, which are 3D structures built based on the amino acid sequence of 11β-HSD2 and the known structure of a related homologous protein, such as 17β-HSD1. helsinki.finih.govphysiology.org

Docking studies have been instrumental in elucidating the binding mechanisms of various classes of 11β-HSD2 inhibitors. For example, analysis of azole fungicides revealed that their interaction with 11β-HSD1 involves a hydrogen bond with Ala172 and hydrophobic contact with Tyr183. nih.gov Docking of selective inhibitors into both 11β-HSD1 and 11β-HSD2 models has shown that compounds may adopt different orientations in the two enzymes. helsinki.fi Specifically, some selective inhibitors adopt a "flipped" binding mode in 11β-HSD2, which enables hydrogen bonds with residues unique to this isozyme, like Ser310 and Asn171. helsinki.fi Similarly, docking studies of chalcone (B49325) inhibitors suggested that they bind to the NAD+ binding site or to both the NAD+ and substrate binding sites. nih.gov

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to identify the key chemical features of a molecule that are responsible for its biological activity. By systematically modifying the chemical structure of a compound, researchers can determine which parts of the molecule are crucial for its inhibitory potency and selectivity.

Several SAR studies have provided significant insights into the design of potent and selective 11β-HSD2 inhibitors. nih.govresearchgate.net Research on a series of azole fungicides identified a clear SAR, where the size of the azole scaffold and the presence of a hydrophobic linker were directly related to inhibitory potency and selectivity for 11β-HSD2 over 11β-HSD1. nih.govresearchgate.netnih.gov A larger structural size was associated with more potent inhibition of 11β-HSD2. nih.gov In another example, studies on plant-derived chalcones showed that their inhibitory strength against 11β-HSD2 is influenced by properties like lipophilicity and molecular weight. nih.gov This knowledge can be applied to synthesize novel compounds with improved characteristics, as demonstrated by the development of WZ51, a potent 11β-HSD2 inhibitor derived from the structure of curcumin (B1669340). frontiersin.org

| Inhibitor Class | Key Structural Features for 11β-HSD2 Inhibition | Research Findings |

| Azole Fungicides | Larger azole scaffold size; Presence of a hydrophobic linker connecting the azole ring to a more polar end of the molecule. nih.govresearchgate.net | Increased scaffold size correlates with higher inhibitory potency and greater selectivity for 11β-HSD2 over 11β-HSD1. nih.govresearchgate.net Itraconazole (B105839) and posaconazole (B62084) were identified as potent inhibitors. nih.gov |

| Chalcones | Lipophilicity; Molecular weight; Presence of hydrophobic regions, aliphatic groups, and hydrogen bond acceptors. nih.gov | These physicochemical properties were identified as pivotal factors determining the strength of 11β-HSD2 inhibition. The inhibition was found to be species-dependent. nih.gov |

| Curcumin Derivatives | Based on the curcumin scaffold. frontiersin.org | SAR-based synthesis led to the development of WZ51, a lead compound that potently inhibits 11β-HSD2. frontiersin.org |

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that links the chemical structure of a substance to its biological activity in a quantitative manner. uok.ac.in By developing mathematical models, QSAR can predict the activity of new, untested compounds.

For 11β-HSD2 inhibitors, 3D-QSAR models have been successfully developed. nih.gov For instance, a 3D-QSAR study on chalcones identified that specific molecular fields—namely hydrophobic regions, hydrophobic aliphatic groups, and hydrogen bond acceptors—are pivotal for the inhibition of 11β-HSD2. nih.gov Such models provide a rational basis to explain the inhibitory activity of different compounds and guide the design of new molecules with enhanced potency. uok.ac.in The descriptors identified in QSAR analyses highlight the importance of specific structural and electronic features for biological action. uok.ac.in

Molecular Dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time. ajol.infopnas.org This technique is used to assess the stability of protein-inhibitor complexes and to understand the structural impact of mutations or inhibitor binding. pnas.orgresearchgate.net

In the context of 11β-HSD2, MD simulations have been employed to test the stability of homology models and to analyze the structural consequences of mutations that cause disease. pnas.org Simulations can reveal how mutations disrupt intramolecular interactions, alter protein structure, and impair stability. pnas.org For inhibitor studies, MD simulations are run on the docked inhibitor-enzyme complex to evaluate the stability of the predicted binding pose over a period of time. ajol.infoajol.info The results can confirm key interactions and help compare the binding modes of inhibitors with varying activities, noting that van der Waals forces are often a major driving force for the interaction. mdpi.com

Preclinical Animal Models for Studying 11β-HSD2 Function and Inhibition

Preclinical animal models are indispensable for studying the physiological role of enzymes and evaluating the in vivo effects of their inhibitors. diabetesjournals.org

Genetically modified animal models, particularly knockout mice in which the gene for a specific protein has been inactivated, are powerful tools for dissecting enzyme function. nih.gov The 11β-HSD2 knockout (Hsd11b2-/-) mouse model was created by deleting the gene encoding the enzyme. bioscientifica.com

These mice have been fundamental in confirming the role of 11β-HSD2 in vivo. physiology.org Homozygous 11β-HSD2 knockout mice display the characteristic features of the human syndrome of Apparent Mineralocorticoid Excess (AME), including severe hypertension and hypokalemia (low potassium). bioscientifica.com This phenotype validates the enzyme's critical function in protecting the mineralocorticoid receptor from being activated by glucocorticoids. nih.govphysiology.org The model has also been crucial for investigating the role of 11β-HSD2 in fetal development, where its absence leads to lower birth weight and altered nutrient transport across the placenta. nih.gov Furthermore, comparing these mice with 11β-HSD1 knockout models has helped to distinguish the specific roles of each isozyme in processes like inflammation, where 11β-HSD2 deficiency, unlike 11β-HSD1 deficiency, did not significantly alter the course of acute inflammation in certain experimental settings. oup.com However, studies have also revealed significant species-specific differences in inhibitor potency, with some compounds that potently inhibit human 11β-HSD2 showing considerably lower activity against the rodent enzyme, a factor that must be considered when translating findings from mouse models. nih.govnih.govresearchgate.netiaea.org

| Model | Key Phenotypic Characteristics | Significance in Research |

| 11β-HSD2 Knockout Mouse (Hsd11b2-/-) | Appears normal at birth but many die within 48 hours. bioscientifica.com Survivors exhibit severe hypertension, hypokalemia, and polyuria. bioscientifica.com Lower birth weight compared to wild-type littermates. nih.gov | Confirms the role of 11β-HSD2 in blood pressure regulation and electrolyte balance. bioscientifica.comphysiology.org Provides a model for the human syndrome of Apparent Mineralocorticoid Excess (AME). bioscientifica.com Essential for studying the placental "barrier" function of the enzyme and its role in fetal programming. nih.gov |

Pharmacological Inhibition Models (e.g., Rodent Studies)

The in vivo evaluation of 11β-HSD2 function and inhibition heavily relies on rodent models, which provide a systemic context to analyze the enzyme's role in physiology and disease. These models can be broadly categorized into genetic and pharmacological approaches.

Genetic models, such as mice with a targeted disruption (knockout) of the Hsd11b2 gene, serve as a foundational tool. These animals replicate the human syndrome of apparent mineralocorticoid excess (AME), a condition caused by loss-of-function mutations in the HSD11B2 gene. nih.gov This genetic model is characterized by hypertension and is instrumental in studying the consequences of complete 11β-HSD2 deficiency. nih.gov For instance, brain-specific knockout of Hsd11b2 in mice has been used to investigate the central nervous system's role in salt appetite and blood pressure regulation. ahajournals.org Conversely, transgenic mice that overexpress 11β-HSD2, for example specifically in cardiomyocytes, are used to study the direct effects of aldosterone (B195564) by creating a local environment of reduced glucocorticoid levels, thereby allowing aldosterone to occupy mineralocorticoid receptors (MR). ahajournals.org

Pharmacological models involve the administration of inhibitory compounds to rodents to assess their effects. While non-selective inhibitors like glycyrrhetinic acid and its derivative carbenoxolone (B1668346) have been used historically, they inhibit both 11β-HSD1 and 11β-HSD2, which can complicate the interpretation of results. nih.gov More recent research has focused on developing selective 11β-HSD2 inhibitors. For example, the compound WZ51, a derivative of curcumin, was identified as a potent 11β-HSD2 inhibitor and evaluated in a rat model of myocardial fibrosis. frontiersin.org These studies allow researchers to observe the physiological responses to acute or chronic enzyme inhibition in a living organism.

Assessment of Physiological and Pathophysiological Endpoints in Vivo

In vivo studies using these rodent models assess a variety of physiological and pathophysiological endpoints to determine the impact of 11β-HSD2 inhibition. Since 11β-HSD2's primary role is to inactivate cortisol (corticosterone in rodents), thereby protecting the mineralocorticoid receptor from excessive activation, its inhibition leads to predictable consequences, particularly related to blood pressure and electrolyte balance. nih.govmdpi.com

Key endpoints frequently measured include:

Blood Pressure: Inhibition of 11β-HSD2 is known to cause hypertension. mdpi.com This is a critical measurement in studies involving 11β-HSD2 knockout mice or the administration of inhibitors. ahajournals.org

Electrolyte Balance: The syndrome of apparent mineralocorticoid excess (AME), resulting from 11β-HSD2 deficiency, is associated with hypokalemia (low potassium levels) and fluid retention. mdpi.com

Salt Appetite: Studies have shown that central 11β-HSD2 activity is involved in regulating salt intake. Brain-specific knockout of the Hsd11b2 gene in mice leads to a significant increase in salt consumption. ahajournals.orgjci.org

Renal Function: As the kidney is a primary site of 11β-HSD2 expression, endpoints related to renal sodium excretion are often evaluated to understand the mechanisms behind blood pressure changes. ahajournals.org

Cardiovascular Remodeling: In models of cardiac disease, endpoints such as myocardial fibrosis are assessed to understand the role of mineralocorticoid receptor activation in cardiac tissue. frontiersin.org

Table 1: Physiological Endpoints of 11β-HSD2 Modulation in In Vivo Models

| Endpoint | Model System | Key Findings | Reference |

|---|---|---|---|

| Blood Pressure | Brain-specific Hsd11b2 knockout mice | Mice became hypertensive when given saline to drink, demonstrating a transition from salt resistance to salt sensitivity. | ahajournals.org |

| Salt Appetite | Brain-specific Hsd11b2 knockout mice | Knockout mice consumed significantly more sodium than control mice, an effect that was inhibited by the MR antagonist spironolactone. | ahajournals.org |

| Myocardial Fibrosis | Rat model with the 11β-HSD2 inhibitor WZ51 | The inhibitor WZ51 demonstrated a protective effect against myocardial fibrosis. | frontiersin.org |

| Apparent Mineralocorticoid Excess (AME) | Hsd11b2 gene knockout mice | Mice faithfully recapitulate the human AME syndrome, which includes hypertension. | nih.gov |

Gene Expression and Protein Localization Techniques

To complement in vivo functional studies, molecular techniques are employed to quantify the expression of the HSD11B2 gene and to visualize the localization of its protein product, the 11β-HSD2 enzyme. These methods provide mechanistic insights into how 11β-HSD2 is regulated and where it acts.

mRNA Expression Analysis (e.g., RT-PCR, RNA blot hybridization)

Analysis of messenger RNA (mRNA) provides a measure of gene expression, indicating the level at which the HSD11B2 gene is being transcribed. The most common techniques for this are reverse transcription-polymerase chain reaction (RT-PCR), particularly its quantitative version (qRT-PCR), and RNA blot hybridization (also known as Northern blotting).

RT-PCR: This method is highly sensitive and is used to detect and quantify mRNA levels from small amounts of tissue. For example, RT-PCR has been used to detect HSD11B2 transcripts in cultured human vascular smooth muscle cells ahajournals.org and to show that prenatal stress can lead to a significant decrease in HSD11B2 mRNA in the rat placenta. plos.org Studies have also used qRT-PCR to analyze sex-specific changes in placental HSD11B2 expression in rats following folic acid supplementation during pregnancy. plos.org

RNA Blot Hybridization: This technique provides information on mRNA size and abundance. It has been used to determine the tissue distribution of 11β-HSD2, showing high expression in mineralocorticoid target tissues like the kidney and colon. bioscientifica.com

These analyses are crucial for understanding how various physiological states (e.g., pregnancy, stress) or pharmacological interventions regulate the expression of 11β-HSD2 at the transcriptional level. plos.orgoup.com

Table 2: Analysis of HSD11B2 Gene and Protein Expression

| Technique | Tissue/Model | Key Findings | Reference |

|---|---|---|---|

| RT-PCR | Human vascular smooth muscle cells | Detected mRNA transcripts for HSD11B2. | ahajournals.org |

| qRT-PCR | Rat placenta | Prenatal stress was associated with a significant decrease in HSD11B2 mRNA. | plos.org |

| qRT-PCR / Western Blot | Rat placenta (folic acid study) | High folic acid supplementation led to a decrease in mRNA but an increase in protein levels in placentas of male fetuses. | plos.org |

| Immunohistochemistry | Human kidney | Localized 11β-HSD2 protein to the renal collecting ducts, connecting tubule, and distal convoluted tubule. | bioscientifica.com |

| In Situ Hybridization | Mouse placenta | At embryonic day 12.5, Hsd11b2 mRNA was highly expressed in the labyrinthine trophoblast. | researchgate.net |

| Immunohistochemistry | Rat heart (myocardial fibrosis model) | Histochemical detection showed that the 11β-HSD2 inhibitor WZ51 reversed a decrease in 11β-HSD2 content in the heart. | frontiersin.org |

Immunohistochemistry and In Situ Hybridization

While mRNA analysis indicates gene expression, it does not confirm the presence or location of the final protein product. Immunohistochemistry (IHC) and in situ hybridization (ISH) are tissue-staining techniques used to visualize the precise location of the 11β-HSD2 protein and its mRNA transcript within complex tissues, respectively.

Immunohistochemistry (IHC): This method uses specific antibodies to bind to the 11β-HSD2 enzyme in tissue sections, allowing for its visualization. IHC studies have been essential in confirming the localization of 11β-HSD2. For example, IHC has precisely mapped the enzyme to the renal collecting ducts and distal convoluted tubules in the kidney. bioscientifica.com It has also been used to detect 11β-HSD2 in the non-pigmented epithelium of the human ciliary body in the eye. researchgate.net In a rat model of myocardial fibrosis, IHC was used to show changes in 11β-HSD2 protein levels in heart tissue. frontiersin.org

In Situ Hybridization (ISH): This technique uses a labeled nucleic acid probe to detect and localize HSD11B2 mRNA within the cellular architecture of a tissue. ISH studies have confirmed the localization of HSD11B2 mRNA to the same renal tubules where the protein is found and have also been used to study its expression in the placenta. bioscientifica.comresearchgate.net For example, in the mouse placenta, ISH revealed that Hsd11b2 mRNA is highly expressed in the labyrinthine trophoblast layer at mid-gestation. researchgate.net

Together, these localization techniques are vital for correlating the presence of the enzyme with specific cell types and physiological functions, such as aldosterone action in the kidney and the placental barrier function. bioscientifica.comoup.com

Table of Mentioned Compounds

| Compound Name |

|---|

| Carbenoxolone |

| Corticosterone (B1669441) |

| Cortisol |

| Curcumin |

| Spironolactone |

An article on the chemical compound “11β-Hsd2-IN-1” cannot be generated at this time. Extensive searches for a compound with this specific designation have not yielded any publicly available scientific literature, preclinical data, or research findings.

The search results did provide substantial information on the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2), its physiological roles, and the therapeutic potential of its modulation. Research is ongoing in the development of various inhibitors of 11β-HSD2 for conditions such as hypertension and certain cardiovascular diseases. However, without specific data pertaining to "11β-Hsd2-IN-1," it is not possible to construct an article that adheres to the provided outline and focuses solely on this compound.

It is possible that "11β-Hsd2-IN-1" is a very recent discovery, an internal research code not yet disclosed in publications, or a misnomer. Therefore, the following sections, which were requested in the outline, cannot be addressed for this specific compound:

Future Research Directions and Translational Perspectives for 11β-HSD2 Modulation

Exploring Novel Therapeutic Avenues Through 11β-HSD2 Modulation (Preclinical Focus)

Hypertension Management Beyond Renal Mechanisms

Cardiovascular Health Interventions

Endocrine-Related Cancer Research

Immunomodulatory and Antiviral Strategies

Advancements in Selective 11β-HSD2 Inhibitor Design

Rational Design and Synthesis of Novel Scaffolds

Should information on "11β-Hsd2-IN-1" become available in the public domain, a detailed article can be generated. At present, the lack of specific data precludes the creation of the requested scientific article.

Future Research Directions and Translational Perspectives for 11β Hsd2 Modulation

Advancements in Selective 11β-HSD2 Inhibitor Design

Optimization for Isozyme Selectivity and Tissue Specificity

The development of therapeutic agents targeting 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) necessitates a high degree of selectivity to avoid unintended effects from modulating its closely related isozyme, 11β-HSD1. These two enzymes catalyze opposing reactions; 11β-HSD2 is a unidirectional dehydrogenase that converts active cortisol into inactive cortisone (B1669442), while 11β-HSD1 predominantly acts as a reductase, regenerating cortisol from cortisone in key metabolic tissues. mdpi.com This functional opposition means that non-selective inhibition can lead to a complex and unpredictable pharmacological profile.

Inhibition of 11β-HSD1 is pursued for metabolic conditions like type 2 diabetes and obesity, whereas 11β-HSD2 inhibition is explored for different therapeutic contexts. researchgate.net Consequently, achieving isozyme selectivity is a critical step in the optimization of any 11β-HSD2 inhibitor. The primary challenge lies in the structural similarities between the active sites of the two enzymes. oup.com However, subtle differences can be exploited. For instance, computational modeling and docking studies have revealed that selective 11β-HSD2 inhibitors may adopt a different binding orientation within the active site compared to non-selective compounds. This alternative binding mode can allow for specific hydrogen bond interactions with residues unique to 11β-HSD2, such as Ser310 and Asn171. oup.com

Structural characteristics of inhibitor molecules also play a crucial role. Research has shown a relationship between the molecular scaffold of a compound and its selectivity. For example, in the case of certain azole-based inhibitors, larger molecular structures with a hydrophobic central region connected to a more polar end tend to favor potent and selective inhibition of 11β-HSD2 over 11β-HSD1. oup.com Similarly, studies on derivatives of glycyrrhetinic acid, a well-known non-selective 11β-HSD inhibitor, have demonstrated that specific chemical modifications can confer high selectivity for 11β-HSD2. nih.gov

Tissue specificity is largely dictated by the distinct expression patterns of the two isozymes. 11β-HSD2 is predominantly found in mineralocorticoid target tissues like the kidney and colon, as well as the placenta. oup.comnih.gov In contrast, 11β-HSD1 is widely expressed in metabolic tissues, including the liver, adipose tissue, and the central nervous system. mdpi.com An ideal 11β-HSD2 inhibitor would exert its effect primarily in tissues where 11β-HSD2 is highly expressed, without affecting 11β-HSD1 activity in other locations. While achieving tissue-specific delivery of a small molecule inhibitor is challenging, high selectivity for the 11β-HSD2 enzyme itself is the primary strategy to ensure that the pharmacological effect is localized to the tissues expressing this isozyme.

| Compound | Target Isozyme | IC₅₀ (Human 11β-HSD2) | Selectivity Profile |

|---|---|---|---|

| Itraconazole (B105839) | 11β-HSD2 | 139 nM | Selective for 11β-HSD2 over 11β-HSD1. oup.com |

| Posaconazole (B62084) | 11β-HSD2 | 460 nM | Selective for 11β-HSD2 over 11β-HSD1. oup.com |

| 18α-Glycyrrhetinic acid | 11β-HSD1 | - | Selectively inhibits 11β-HSD1. nih.gov |

| Carbenoxolone (B1668346) | Non-selective | - | Inhibits both 11β-HSD1 and 11β-HSD2. nih.gov |

Integration of Multi-Omics Data in 11β-HSD2 Research

A deeper understanding of the role of 11β-HSD2 in health and disease, and the development of novel modulators, can be significantly advanced by integrating multi-omics data. This approach combines genomics, proteomics, and metabolomics to provide a holistic view of the biological systems governed by 11β-HSD2. nih.govmdpi.com

Genomics: Genomic studies focus on the HSD11B2 gene, which encodes the 11β-HSD2 enzyme. Research has identified various mutations and polymorphisms within this gene. oup.com For example, loss-of-function mutations in HSD11B2 are the cause of the syndrome of Apparent Mineralocorticoid Excess (AME), a rare form of hereditary hypertension. ahajournals.org Furthermore, genetic association studies have investigated whether more subtle variations (polymorphisms) in the HSD11B2 gene are linked to conditions like essential hypertension and salt sensitivity, although findings have varied across different populations. oup.com Genomic analyses also explore epigenetic regulation, such as DNA methylation of the HSD11B2 promoter, which can control its tissue-specific expression. jci.org